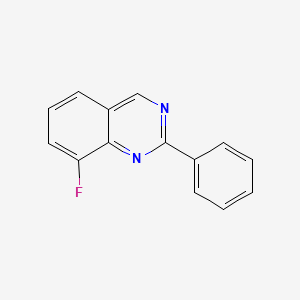

8-Fluoro-2-phenylquinazoline

Description

Properties

Molecular Formula |

C14H9FN2 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

8-fluoro-2-phenylquinazoline |

InChI |

InChI=1S/C14H9FN2/c15-12-8-4-7-11-9-16-14(17-13(11)12)10-5-2-1-3-6-10/h1-9H |

InChI Key |

VXGDXNCOOYWKCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C3C=CC=C(C3=N2)F |

Origin of Product |

United States |

Synthetic Strategies for 8 Fluoro 2 Phenylquinazoline and Its Analogues

Direct Synthesis Approaches to 8-Fluoro-2-phenylquinazoline Core Structures

Direct synthesis methods aim to construct the quinazoline (B50416) ring in a single or a few straightforward steps from readily available starting materials. These approaches are valued for their efficiency and atom economy.

One notable method involves the ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines. asianpubs.org While not specific to the 8-fluoro analogue, this strategy provides a general framework where a substituted 2-aminobenzophenone (B122507) could react with an ammonia (B1221849) source to directly yield the corresponding 2-phenylquinazoline (B3120039). A proposed catalytic cycle would involve the formation of an imine intermediate, followed by ruthenium-catalyzed intramolecular cyclization and dehydrogenation to furnish the aromatic quinazoline ring. asianpubs.org

Another direct approach is the metal-free synthesis of fluorinated quinazolinones, which are closely related to quinazolines. For instance, the reaction of 2-amino-N-phenylbenzamide with trifluoroacetic acid (TFA) can yield 2-(trifluoromethyl)quinazolin-4-ones. nih.gov This reaction proceeds through the formation of an imine intermediate followed by intramolecular cyclization. nih.gov Adapting this concept, one could envision a reaction between a fluorinated 2-aminobenzamide (B116534) derivative and a benzoyl equivalent under dehydrating conditions to directly form the this compound core.

Table 1: Examples of Direct Synthesis Reactions for Quinazoline Scaffolds

| Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzamide, Benzylamine | [Ru(p-cymene)Cl2]2 / Ligand | 2-Benzylquinazolin-4(3H)-one | asianpubs.org |

| 2-Aminophenyl ketone, Amine | [Ru]/Ligand System | Quinazoline | asianpubs.org |

| 2-Amino-N-phenylbenzamide, TFA | None (Heat) | 2-(Trifluoromethyl)quinazolin-4-one | nih.gov |

Precursor Synthesis and Intermediate Derivatization

The synthesis of this compound often relies on the preparation of key fluorinated intermediates which are then cyclized to form the final quinazoline ring system.

A crucial precursor for many quinazoline syntheses is the corresponding substituted 2-aminobenzamide. For the target compound, this would be 2-amino-6-fluorobenzamide. A common route to such compounds starts from isatoic anhydride (B1165640). The reaction of a fluorinated isatoic anhydride with an amine can yield N-substituted 2-aminobenzamides. nih.gov Alternatively, 2-amino-6-fluorobenzoic acid can be activated and reacted with an ammonia source to produce the desired 2-amino-6-fluorobenzamide.

In a related synthesis, 2-amino-5-halogenated-N,3-dimethylbenzamides were prepared in a one-pot procedure starting from 2-amino-3-methylbenzoic acid. scirp.org This demonstrates the feasibility of synthesizing specifically substituted aminobenzamides required for complex quinazoline derivatives. The general principle involves the initial formation of a more reactive intermediate, such as a benzoxazinone (B8607429), followed by aminolysis. scirp.org

The benzoxazinone pathway is a versatile and widely used method for accessing quinazolinone and quinazoline derivatives. The process begins with the acylation of an anthranilic acid. For the synthesis of an this compound analogue, one would start with 2-amino-6-fluorobenzoic acid. This precursor would be acylated with benzoyl chloride to yield N-benzoyl-2-amino-6-fluorobenzoic acid.

Subsequent treatment with a dehydrating agent, such as acetic anhydride, induces cyclization to form the corresponding 2-phenyl-8-fluoro-3,1-benzoxazin-4-one. nih.gov This benzoxazinone is a stable but reactive intermediate. The final step involves reacting the benzoxazinone with an ammonia source, like ammonium (B1175870) acetate (B1210297) or formamide, which opens the oxazinone ring and re-closes to form the pyrimidine (B1678525) ring of the quinazoline scaffold. nih.gov This method is highly modular, as different acyl chlorides and amine sources can be used to generate a wide variety of substituted quinazolines.

Cyclization Reactions in Quinazoline Scaffold Formation

The final and defining step in many synthetic routes to this compound is the cyclization reaction that forms the heterocyclic core.

Cyclocondensation reactions are a cornerstone of quinazoline synthesis. A prevalent method involves the reaction of a substituted 2-aminobenzonitrile (B23959) with an aldehyde. For the target molecule, 2-amino-6-fluorobenzonitrile (B142694) would be condensed with benzaldehyde (B42025). This reaction is often catalyzed by an acid or a Lewis acid and is thought to proceed through the formation of a Schiff base intermediate which then undergoes intramolecular cyclization. researchgate.net Subsequent aromatization, often through oxidation, yields the final quinazoline.

Another powerful cyclocondensation approach starts with a 2-aminobenzamide derivative. The condensation of 2-aminobenzamides with aldehydes is a well-established route to 2,3-dihydroquinazolin-4(1H)-ones, which can be oxidized to quinazolinones. chempap.org For the synthesis of this compound itself (not the quinazolinone), a modified approach is needed. For example, the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a close analogue, was achieved by reacting 2-amino-3-fluorobenzamide (B67083) with an appropriate acid chloride to form an N-acylbenzamide intermediate, which was then cyclized using ethyl carbonocyanidate (B8670145) and tin(IV) chloride. epstem.net This demonstrates a cyclocondensation strategy that directly yields a functionalized quinazoline scaffold.

Table 2: Examples of Cyclocondensation Reactions for Quinazoline Formation

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile | Aldehyde | Acid catalyst | 2,3-Dihydroquinazolin-4(1H)-one | nih.govresearchgate.net |

| 2-Amino-3-fluorobenzamide | Acid Chloride | EtOOC-CN, SnCl4 | Quinazoline-4-carboxylic acid | epstem.net |

| 2-Aminobenzamide | Aldehyde | Various catalysts | 2,3-Dihydroquinazolin-4(1H)-one | chempap.org |

An alternative cyclization strategy involves the use of hydrazone intermediates. In this approach, a 2-aminobenzohydrazide serves as the key precursor. For the synthesis of this compound, the synthesis would commence with 2-amino-6-fluorobenzohydrazide.

This precursor undergoes a condensation reaction with benzaldehyde to form the corresponding N'-(phenylmethylidene)-2-amino-6-fluorobenzohydrazide (a hydrazone). This intermediate contains all the necessary atoms for the quinazoline ring. The cyclization can then be induced, often under thermal or acidic conditions. The amino group on the benzene (B151609) ring attacks the imine carbon of the hydrazone moiety, leading to an intramolecular ring closure. A subsequent dehydration step results in the formation of the dihydroquinazoline, which can then be aromatized to the final this compound. This method has been used to synthesize quinazolines by reacting 2-aminobenzhydrazide (B158828) with various aldehydes. nih.gov

Advanced Functionalization of the 8-Fluoroquinazoline (B71482) System

Advanced functionalization of the 8-fluoroquinazoline core is pivotal for developing analogues with tailored properties. This section details key synthetic transformations, including cross-coupling reactions, electrophilic substitutions, and the introduction of acidic functional groups.

Cross-Coupling Reactions for Phenyl and Other Aryl Substitutions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, allowing for the attachment of various aryl and alkynyl groups to the quinazoline scaffold. These reactions are typically performed on halogenated quinazoline precursors.

The Sonogashira reaction is a cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is conducted under mild conditions, often at room temperature in the presence of a base, making it suitable for complex molecule synthesis. nih.gov For the this compound system, a bromo-substituted precursor, such as 6-bromo-8-fluoro-2-phenylquinazoline, would be a suitable starting material.

The general reaction scheme involves the coupling of the halogenated quinazoline with a terminal alkyne. For instance, coupling with phenylacetylene (B144264) would yield a phenylalkynyl-substituted this compound. The reaction typically employs a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a copper(I) salt, such as copper(I) iodide (CuI), in a solvent mixture like THF and triethylamine (B128534) (Et₃N). youtube.com

Table 1: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

|---|---|

| Substrate | Halogenated this compound (e.g., 6-bromo derivative) |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) |

| Palladium Catalyst | Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine (Et₃N) |

| Solvent | THF/Et₃N |

| Temperature | Room Temperature |

This methodology allows for the introduction of a wide array of alkynyl groups, significantly expanding the structural diversity of the this compound library.

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst. bldpharm.com This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast number of boronic acids. bldpharm.com

In the context of this compound, a halogenated derivative is again the key starting material. For example, a bromo-substituted quinazoline can be coupled with a variety of arylboronic acids to introduce different phenyl or other aryl substituents. A plausible synthetic route could involve the coupling of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid with another arylboronic acid, though this specific reaction is not detailed in the provided sources. The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. bldpharm.com

Table 2: General Parameters for Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Substrate | Halogenated this compound |

| Coupling Partner | Arylboronic Acid or Ester |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), etc. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water |

| Temperature | 80-110 °C |

Halogenation and Nitro-Substitution Reactions

The introduction of halogens and nitro groups onto the 8-fluoroquinazoline system can significantly alter the electronic properties of the molecule and provide handles for further functionalization.

Research has demonstrated the synthesis of halogenated derivatives such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. nih.govnih.gov The synthesis starts from 3-fluoroaniline, which provides the 8-fluoro substitution on the quinazoline core. nih.gov The bromo-substitution is introduced on the separate phenyl ring, starting from 3-bromobenzoyl chloride, which is then coupled with the fluorinated aniline (B41778) derivative. nih.gov This indicates that halogenation is often incorporated from the initial building blocks rather than by direct halogenation of the final quinazoline heterocycle. The presence of the fluorine atom at the 8-position has been noted to have a positive impact on the inhibitory activity of certain quinazoline derivatives. nih.gov

While direct nitration of this compound is not explicitly described in the provided literature, the nitration of quinazoline derivatives is a known transformation. For example, 6-nitro-4-substituted quinazolines have been synthesized as part of medicinal chemistry programs. nih.gov Generally, nitration of aromatic systems is achieved using a mixture of nitric acid and sulfuric acid. The position of nitration on the this compound ring would be directed by the existing substituents. The fluorine at C8 and the phenyl group at C2 would influence the regioselectivity of the electrophilic aromatic substitution.

Introduction of Carboxylic Acid Moieties

The incorporation of carboxylic acid groups is a key strategy in medicinal chemistry to enhance solubility and provide a potential binding motif. A well-documented example is the synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. nih.govresearchgate.net

The synthesis of this compound involves a multi-step sequence. It begins with the reaction of N-(3-bromophenyl)-3-fluorobenzimidoyl chloride with ethyl cyanoformate in the presence of tin tetrachloride as a catalyst. This cyclization step forms the ethyl ester precursor, ethyl 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylate. The final step is the basic hydrolysis of this ethyl ester using a base such as sodium hydroxide, which yields the desired carboxylic acid derivative. nih.gov This method highlights a reliable route to introduce a carboxylic acid at the 4-position of the quinazoline ring.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of quinazoline and quinazolinone derivatives. nih.govresearchgate.net

The synthesis of the quinazoline core can be achieved through various methods that are amenable to microwave irradiation. For example, the condensation of substituted 2-aminobenzonitriles with aldehydes or the cyclization of N-(2-cyanophenyl)formamidines can be significantly expedited under microwave conditions. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not provided, the general procedures reported for other quinazoline derivatives are applicable. These reactions are often carried out in a sealed vessel at elevated temperatures and pressures, which can be reached in minutes using microwave heating, dramatically reducing reaction times from hours to minutes. nih.gov This efficiency makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of this compound analogues for research purposes.

Spectroscopic and Computational Characterization of 8 Fluoro 2 Phenylquinazoline Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is the primary toolset for the structural characterization of newly synthesized chemical entities. Each technique offers unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms.

¹H NMR: In the proton NMR spectrum of 8-fluoro-2-phenylquinazoline derivatives, signals corresponding to the protons on the quinazoline (B50416) core and the phenyl ring are observed in the aromatic region, typically between δ 7.0 and 9.0 ppm. The fluorine atom at the C-8 position influences the chemical shift of adjacent protons through space (anisotropic effect) and through bond coupling. For instance, in a closely related compound, this compound-4-carboxylic acid, aromatic protons appear in a multiplet between δ 7.58 and 7.79 ppm, with other distinct signals at δ 7.99 and 8.55 ppm. nih.gov The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, multiplets) reveal the number of neighboring protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a unique signal is expected for each chemically distinct carbon atom. The carbon atoms in the quinazoline ring, particularly those bonded to nitrogen (C2 and C4), typically resonate at lower fields (higher ppm values). nih.gov The C-8 carbon, being directly attached to the highly electronegative fluorine atom, exhibits a characteristic large one-bond carbon-fluorine coupling (¹JCF). The carbonyl carbon in related quinazolinone structures, for example, appears in the range of 161.1–161.6 ppm. nih.gov The complete assignment of signals is often aided by two-dimensional NMR techniques.

Table 1: Representative ¹H NMR Data for an this compound Derivative Data based on this compound-4-carboxylic acid, a closely related structure. nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 8.55 | s (singlet) | Aromatic Protons |

| 7.99 | s (singlet) | Aromatic Proton |

| 7.79–7.58 | m (multiplet) | Aromatic Protons |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) coupled with a soft ionization technique like Electrospray Ionization (ESI) is particularly valuable as it provides the exact molecular weight of the compound, allowing for the determination of its elemental formula. nih.gov

For this compound (C₁₄H₉FN₂), the exact mass is 224.0750 g/mol . nih.gov In ESI-MS, the compound is typically observed as the protonated molecular ion, [M+H]⁺. The experimentally measured m/z value is compared to the calculated value to confirm the molecular formula with high accuracy. For example, the related this compound-4-carboxylic acid was confirmed by HRMS (ESI), which found an m/z that matched the calculated value for its formula. nih.gov

Table 2: HRMS (ESI) Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₉FN₂ | nih.gov |

| Exact Mass | 224.0750 | nih.gov |

| Expected Ion (ESI+) | [C₁₄H₁₀FN₂]⁺ | |

| Calculated m/z | 225.0828 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum would be characterized by several key absorption bands. These include stretching vibrations for the aromatic C-H bonds, C=C bonds within the aromatic rings, and the C=N bonds of the quinazoline heterocycle. A crucial and distinct band would be the C-F stretching vibration, which is typically strong and appears in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100–3000 |

| C=N (Quinazoline) | Stretch | 1650–1550 |

| C=C (Aromatic) | Stretch | 1600–1450 |

| C-F | Stretch | 1250–1000 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound possess conjugated π-systems, which lead to strong absorption in the UV region. The UV-Vis spectrum typically shows distinct absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions. researchgate.net The position and intensity of these bands are sensitive to the molecular structure and solvent. Theoretical methods, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the electronic absorption spectra of such compounds. acs.org

Given the presence of a fluorine atom, specialized spectroscopic techniques can be particularly informative.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and powerful tool. It provides direct information about the chemical environment of the fluorine atom. The chemical shift, splitting patterns (due to coupling with nearby protons or carbons), and signal intensity in the ¹⁹F NMR spectrum are used to confirm the presence and position of fluorine in the molecule.

Fluorescence Spectroscopy: Some quinazoline derivatives exhibit fluorescence. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The resulting emission spectrum is characteristic of the molecule's electronic structure and can provide insights into its photophysical properties. Computational studies on related quinazolines have shown that atomic substitutions can significantly influence their fluorescence properties. acs.org

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful complement to experimental spectroscopic data. Techniques like Density Functional Theory (DFT) and molecular docking provide a deeper understanding of the molecule's structure, properties, and potential interactions at an atomic level. acs.org

Geometry Optimization and Spectroscopic Prediction: DFT methods are widely used to calculate the most stable three-dimensional structure (geometry optimization) of molecules like this compound. acs.org Based on the optimized geometry, vibrational frequencies can be calculated to predict the IR spectrum, which can then be compared with experimental data for validation. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and predict the UV-Vis absorption spectrum. acs.org

Molecular Docking: For derivatives with potential biological activity, molecular docking is a key computational tool. It predicts how a molecule might bind to the active site of a biological target, such as an enzyme. Studies on related fluoroquinazoline derivatives have used docking to explore their binding modes. nih.gov These studies revealed that the fluorine atom at the C-8 position can have a significant impact on binding, potentially forming favorable interactions within the target's binding pocket and preventing steric clashes, thereby enhancing selectivity and affinity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of molecular systems. By calculating the electron density, DFT methods can provide valuable insights into the behavior of quinazoline derivatives, informing their potential applications.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

In computational studies of quinazolinone derivatives, such as 2-methyl-4(3H)quinazolinone (MHQ) and 2-trichloromethyl-4(3H)-quinazolinone (TCMQ), DFT calculations have been employed to determine these energy values. rdmodernresearch.com For instance, a theoretical analysis on a triazine derivative using the B3LYP/6–311++G (d, p) basis set calculated the HOMO energy to be -6.2967 eV and the LUMO energy to be -1.8096 eV, resulting in an energy gap of 4.4871 eV. irjweb.com This energy gap is crucial as it reflects the energy required to excite an electron from the ground state to an excited state, influencing the molecule's reactivity in chemical reactions. irjweb.com A lower energy gap is often associated with enhanced bioactivity due to increased ease of charge transfer interactions within the molecule. rdmodernresearch.com

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Method |

|---|---|---|---|---|

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6–311++G(d,p) |

| Quinazolinone Derivative | - | - | Low | DFT |

Data presented is for representative related heterocyclic compounds to illustrate the application of the analysis, as specific values for this compound were not available in the searched literature.

DFT calculations are routinely used to compute these values. For example, in a study of a DFPA molecule using the DFT/B3PW91/6-311G(d,p) method, the calculated dipole moment was 3.6962 Debye. dergipark.org.tr The total polarizability can also be determined from these calculations. dergipark.org.tr Such computational data are invaluable for predicting how a molecule like an this compound derivative will behave in different chemical environments and how it might interact with a receptor's active site. dergipark.org.tr

| Compound Type | Property | Calculated Value | Reference Method |

|---|---|---|---|

| DFPA Molecule | Dipole Moment (Debye) | 3.6962 | DFT/B3PW91/6-311G(d,p) |

| Total Hyperpolarizability (βtot) (esu) | 3.51x10-30 |

Data presented is for a representative related compound to illustrate the application of the analysis, as specific values for this compound were not available in the searched literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.

Binding mode analysis reveals the specific interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For derivatives of this compound, understanding these interactions is key to optimizing their design as inhibitors for specific targets.

In a study of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a derivative of the core structure, molecular docking into the active site of Aurora A kinase (PDB ID: 3P9J) was performed. researchgate.net The analysis revealed that the quinazoline ring is crucial for binding within the active site. The fluorine atom at the 8-position was found to have a significant impact, facilitating additional binding in the hinge region of the kinase. Its small size, comparable to a hydrogen atom, prevents steric clashes in this critical area. researchgate.net Furthermore, the terminal phenyl ring's substitution modulated its orientation, allowing for favorable interactions with key amino acid residues like Pro 214. researchgate.net In many quinazoline derivatives, the core ring structure is observed to form hydrophobic contacts with residues such as Leu192, Leu221, and Tyr258 in their respective binding sites. nih.gov

Binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), quantifies the strength of the interaction between the ligand and its target. A more negative score typically indicates a stronger and more stable binding.

In the docking study of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid against Aurora A kinase, the compound exhibited a docking score of -6.1039 kcal/mol, which was superior to the reference ligand's score of -5.34118 kcal/mol. researchgate.net This suggests a higher predicted binding affinity for the quinazoline derivative. Computational screening of other quinazoline derivatives against different targets, such as PARP10, has identified hits with docking scores ranging from -8.41 to -9.31 kcal/mol, indicating very strong binding potential. nih.gov

| Compound/Scaffold | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | -6.1039 |

| Reference Ligand (II) | Aurora A Kinase | -5.34118 |

| Quinazoline Scaffold RFAP77 | PARP10 | -9.31 |

| Quinazoline Scaffold RISA30 | PARP10 | -8.41 |

Beyond binding affinity, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and exhibit "drug-likeness." In silico tools are widely used to predict these characteristics early in the drug discovery process, helping to filter out compounds that are likely to fail later in development. nih.govnih.gov

Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which considers properties like molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). nih.gov For a series of novel quinazolinone derivatives, ADME predictions showed that the compounds could be well-absorbed by human intestines and were predicted to be non-carcinogenic. nih.gov The bioavailability radar, a graphical tool, can provide a quick overview of a molecule's drug-likeness by plotting its properties within a desired physicochemical space. nih.gov Computational analysis of various quinazoline derivatives has shown they can possess favorable pharmacokinetic profiles, including predictions of good gastrointestinal absorption and blood-brain barrier permeability. researchgate.netnih.gov

| Parameter | Typical Acceptable Range/Value | Significance |

|---|---|---|

| Molecular Weight (MW) | < 500 Da | Affects absorption and distribution |

| LogP (Lipophilicity) | < 5 | Influences solubility and permeability |

| Hydrogen Bond Donors (HBD) | < 5 | Impacts binding and solubility |

| Hydrogen Bond Acceptors (HBA) | < 10 | Impacts binding and solubility |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability |

| Rotatable Bonds | ≤ 10 | Relates to conformational flexibility and bioavailability |

The table presents generally accepted parameters for drug-likeness based on multiple sources and is representative of the analyses applied to quinazoline derivatives.

Conformational Analysis

Computational modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the conformational preferences of such molecules. These studies can elucidate the most stable conformations, the energy barriers to rotation, and the influence of substituents on the conformational landscape.

In the case of the parent compound, 2-phenylquinazoline (B3120039), the molecule tends to adopt a non-planar conformation. The degree of twist between the two aromatic rings is the result of a balance between two opposing factors: the steric hindrance between the ortho hydrogens of the phenyl group and the hydrogens at positions 3 and 8 of the quinazoline ring, which favors a more twisted conformation, and the electronic effects of conjugation between the π-systems of the two rings, which favors planarity.

The introduction of a fluorine atom at the 8-position of the quinazoline ring, as in this compound, is expected to have a significant impact on its conformational behavior. The fluorine substituent can influence the conformation through both steric and electronic effects. Sterically, the fluorine atom is larger than a hydrogen atom, which would increase the repulsion with the ortho-hydrogens of the phenyl ring, likely leading to a larger dihedral angle in the most stable conformer.

Electronically, fluorine is a highly electronegative atom and can affect the electron distribution in the quinazoline ring system. This can, in turn, alter the strength of the conjugation with the phenyl ring, potentially influencing the rotational barrier.

The conformational flexibility of these derivatives is a key aspect of their biological activity, as it allows the molecule to adopt a specific three-dimensional shape required for binding to a biological target. The presence of the fluorine atom at the 8-position plays a crucial role in this by influencing the preferred orientation of the phenyl ring, which can prevent steric clashes and promote favorable interactions within a binding site.

Structure Activity Relationship Sar Studies of 8 Fluoro 2 Phenylquinazoline Analogues

Elucidating the Influence of Fluoro-Substitution at Position 8

The introduction of a fluorine atom at the 8-position of the quinazoline (B50416) ring has a notable impact on the biological activity of 2-phenylquinazoline (B3120039) analogues. This substitution can enhance inhibitory effects and provide additional binding interactions within the active sites of target proteins. nih.gov

In studies targeting Aurora A kinase, a key regulator of cell division, the presence of an 8-fluoro group on the quinazoline scaffold was found to confer an additional inhibitory effect. nih.gov Molecular docking simulations suggest that the fluorine atom, due to its small size, can engage in additional binding interactions within the hinge region of the kinase's active site without causing steric clashes. nih.gov This is a significant advantage, as the active site of Aurora A kinase is known to have limited access. nih.gov The small van der Waals radius of fluorine allows it to be accommodated in spaces where larger halogens would be sterically hindered.

The electronic properties of fluorine also play a crucial role. As a highly electronegative atom, it can form strong hydrogen bonds, which can contribute to the stabilization of the ligand-protein complex. nih.gov This ability to act as a hydrogen bond acceptor can be a determining factor in the orientation and binding affinity of the molecule.

Impact of Substitutions on the Phenyl Ring and Quinazoline Core

Beyond the foundational 8-fluoro substitution, modifications to the appended phenyl ring and other positions on the quinazoline core have been extensively explored to optimize biological activity. These substitutions can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Effects of Halogenation (e.g., Bromine, Chlorine)

The addition of other halogens, such as bromine and chlorine, to the 2-phenylquinazoline framework has been shown to further enhance biological activity. In the context of Aurora A kinase inhibition, compounds bearing a halogen substitution on the terminal phenyl ring exhibited higher potencies compared to their unsubstituted or methyl-substituted counterparts. nih.gov

For instance, the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e in a specific study) emerged as a particularly potent inhibitor. nih.gov The bromine atom at the meta-position of the phenyl ring was found to modulate the orientation of this ring, leading to additional binding interactions with key amino acid residues, such as Pro 214, in the active site. nih.gov This highlights the synergistic effect of combining the 8-fluoro substitution with halogenation on the phenyl ring.

The introduction of a chlorine atom onto the quinazoline ring has also been investigated as a strategy to explore additional binding opportunities within the target's active site. nih.gov The varied electronic and steric properties of different halogens allow for a fine-tuning of the molecule's interaction with its biological target. rsc.orgnih.gov

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the 2-phenylquinazoline scaffold significantly influences the reactivity and biological activity of the resulting analogues. The strategic placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution within the molecule, affecting its ability to interact with biological targets. rsc.orgstudypug.com

Generally, EWGs, such as nitro (NO2) and chloro (Cl) groups, decrease the electron density of the aromatic system, making it less nucleophilic. wikipedia.org Conversely, EDGs, like methyl (–CH3) and methoxy (B1213986) (–OCH3) groups, increase the electron density, enhancing nucleophilicity. rsc.orgstudypug.com In the synthesis of certain heterocyclic frameworks, the presence of EWGs on a diamine precursor led to higher product yields compared to those with EDGs. rsc.org

Influence of Heterocyclic Moieties and Hybrid Structures

For example, the fusion of an imidazolone (B8795221) ring to the quinazolinone core has been explored for developing new anticancer agents. nih.gov Similarly, the introduction of a pyridine (B92270) moiety has been shown to result in compounds with intense blue fluorescence, suggesting potential applications in materials science and as biological probes. rsc.org The replacement of a phenyl ring with a benzothienyl group in gefitinib (B1684475) analogues, a quinazoline-based EGFR inhibitor, led to increased cytotoxicity in several human cancer cell lines. nih.gov

The nature and point of attachment of the heterocyclic ring are critical. In a series of 2,4-disubstituted quinazolines, the position of a phenyl ring on the quinazoline skeleton influenced the antiproliferative activity of the compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can help to predict the activity of novel compounds and guide the design of more potent analogues.

For quinoline (B57606) derivatives, which are structurally related to quinazolines, QSAR analyses have been successfully applied to understand their anti-HIV-1 activity. umn.edu In the context of 8-fluoro-2-phenylquinazoline analogues, QSAR studies could be employed to correlate various physicochemical descriptors (such as hydrophobicity, electronic parameters, and steric properties) of the substituents with their observed biological effects. For example, a QSAR model could quantify the impact of different halogen substitutions on the phenyl ring or the effect of various electron-donating and -withdrawing groups on the quinazoline core.

While the direct application of QSAR to this compound was not detailed in the provided search results, the methodology is highly relevant. By developing statistically significant QSAR models, researchers can gain insights into the key structural features required for a desired biological activity, thereby streamlining the drug discovery process. nih.gov

Biological Activity and Mechanistic Investigations of 8 Fluoro 2 Phenylquinazoline Derivatives Preclinical Focus

Kinase Inhibitory Activities and Associated Mechanisms

Aurora Kinase Inhibition (e.g., Aurora A)

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. nih.gov Their overexpression is linked to genomic instability and tumorigenesis, making them attractive targets for cancer therapy. nih.gov Certain 8-fluoro-2-phenylquinazoline derivatives have been investigated for their potential to inhibit Aurora kinases, particularly Aurora A.

One area of investigation involves the design of quinazoline (B50416) derivatives with enhanced selectivity for Aurora A over Aurora B, as the inhibition of Aurora B has been associated with potential side effects. nih.gov Structural modifications to the this compound core, such as the introduction of a carboxylic acid group, have been explored to optimize inhibitory activity and selectivity. nih.govresearchgate.net For instance, the compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated potent inhibitory activity against Aurora A. nih.govresearchgate.net The fluorine atom at the 8th position of the quinazoline ring is believed to contribute to binding within the kinase's active site. nih.gov

Cell Cycle Progression Modulation (e.g., G1 phase arrest)

A key mechanism through which Aurora kinase inhibitors exert their anticancer effects is by disrupting the cell cycle. Inhibition of Aurora A can lead to defects in centrosome maturation and spindle formation, ultimately causing cell cycle arrest. researchgate.net Preclinical studies have shown that this compound derivatives can induce cell cycle arrest, particularly at the G1 phase. nih.govresearchgate.net For example, the aforementioned 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to arrest the MCF-7 breast cancer cell line in the G1 phase of the cell cycle. nih.govresearchgate.net This arrest prevents the cells from proceeding to the S phase, thereby inhibiting proliferation. nih.govelsevierpure.com

Apoptosis Induction Pathways

In addition to cell cycle arrest, the inhibition of Aurora kinases by this compound derivatives can trigger programmed cell death, or apoptosis. This is a critical endpoint for many anticancer therapies. The induction of apoptosis by these compounds is often a consequence of the mitotic catastrophe initiated by Aurora kinase inhibition. nih.govresearchgate.net Studies have demonstrated that treatment with these derivatives can lead to the activation of apoptotic pathways. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was shown to induce apoptosis in MCF-7 cells. nih.govresearchgate.net The apoptotic process can be initiated through various signaling cascades, including the activation of caspases, which are key executioners of apoptosis. nih.govnih.gov

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, Her-2)

The quinazoline scaffold is a well-established framework for the development of tyrosine kinase inhibitors (TKIs). nih.gov Several approved drugs targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are based on this structure. nih.gov Consequently, this compound derivatives have been explored for their potential to inhibit these critical tyrosine kinases, which are often dysregulated in cancer, leading to uncontrolled cell proliferation and angiogenesis. nih.gov The development of quinazoline-based VEGFR-2 inhibitors is an active area of research aimed at discovering more selective and effective anti-angiogenic agents. nih.gov

Inhibition of Downstream Signaling Cascades (e.g., ERK1/2, P38 phosphorylation)

The binding of growth factors to tyrosine kinase receptors like EGFR and VEGFR-2 triggers the activation of intracellular signaling pathways that are crucial for cell survival and proliferation. Among the most important of these are the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and p38 pathways. researchgate.netnih.gov Inhibition of the upstream tyrosine kinases by this compound derivatives is expected to lead to the downregulation of these downstream signaling events. By preventing the phosphorylation and subsequent activation of key proteins like ERK1/2 and p38, these compounds can effectively block the transmission of growth and survival signals, ultimately contributing to their anti-cancer activity. nih.govmdpi.com

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. nih.gov The development of PI3K inhibitors is a major focus in cancer drug discovery. nih.gov The quinazoline scaffold has also been utilized in the design of PI3K inhibitors. For example, research has led to the development of 4-morpholino-2-phenylquinazoline derivatives as potent and selective inhibitors of the p110α isoform of PI3K. researchgate.net Given this precedent, it is plausible that novel this compound derivatives could be designed to target PI3K, offering another avenue for therapeutic intervention.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of cancer, making them a key therapeutic target. mdpi.comnih.gov While the quinazoline scaffold has been explored for CDK inhibition, specific data on this compound derivatives are limited. researchgate.net

One study investigated the kinase selectivity profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. nih.gov In a kinase panel assay, this compound demonstrated weak inhibitory activity against CDK2/cyclin A and CDK8/cyclin C, with 83.72% and 97.81% of kinase activity remaining, respectively, at a 10 µM concentration. nih.gov This suggests that while this particular derivative is not a potent inhibitor of these specific CDKs, the quinazoline scaffold itself is a recognized privileged structure for designing kinase inhibitors. nih.govgoogle.com Further chemical modifications may be necessary to enhance potency and selectivity towards specific CDKs like CDK9. researchgate.netacs.org

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters and are important targets in the treatment of depression and neurodegenerative diseases. google.commdpi.com While direct studies on this compound derivatives as MAO inhibitors are not prominent in the reviewed literature, related quinazoline structures have been patented for this activity. A patent for 6-(1H-imidazo-1-yl)-2-aryl quinazoline derivatives describes their function as MAO inhibitors, indicating that the quinazoline nucleus is a viable scaffold for targeting these enzymes. google.com This suggests a potential avenue for future investigation into the MAO inhibitory properties of this compound derivatives.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro Studies)

A significant focus of preclinical research on this compound derivatives has been their potential as anticancer agents, with numerous studies evaluating their effects on the proliferation and viability of cancer cells in vitro. nih.govnih.gov

The introduction of a fluorine atom at the 8-position of the quinazoline ring, often in combination with other substitutions, has been a strategy to modulate cytotoxic activity. nih.gov For example, in a series of quinazoline-4-carboxylic acid derivatives, the presence of a fluorine atom on the quinazoline scaffold was found to confer an additional inhibitory effect. nih.gov The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a potent derivative, inducing cell cycle arrest at the G1 phase and promoting apoptosis in the MCF-7 breast cancer cell line with an IC₅₀ value of 168.78 µM. nih.gov

Broad-Spectrum Antitumor Activity Across Various Cell Lines

Several derivatives of the quinazoline scaffold have demonstrated inhibitory activity against a wide range of human cancer cell lines, indicating broad-spectrum potential. nih.govnih.gov

A study on novel quinazoline derivatives evaluated their antiproliferative activity against a panel of five human cancer cell lines: MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9 and A549 (non-small cell lung cancer), and H1975 (lung cancer). nih.gov Most of the synthesized compounds in this series showed low micromolar cytotoxicity across the tested cell lines. nih.gov

Similarly, fluorinated quinazolinone-sulphonamide hybrids have shown substantial anticancer activity in the micromolar range against various cancer cell lines in the National Cancer Institute (NCI) screen. nih.gov The investigation of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid revealed that the human CNS cancer cell line SNB-75 was particularly sensitive to this compound when tested against the NCI's panel of human cancer cell lines at a 10 µM concentration. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Quinazoline Derivatives

| Compound / Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | Breast Adenocarcinoma | 168.78 | nih.gov |

| Quinazoline Derivative 18 | MGC-803 | Gastric Cancer | 0.85 | nih.gov |

| Quinazoline Derivative 18 | MCF-7 | Breast Adenocarcinoma | 4.35 | nih.gov |

| Quinazoline Derivative 18 | PC-9 | Lung Adenocarcinoma | 2.56 | nih.gov |

| Quinazoline Derivative 18 | A549 | Lung Carcinoma | 6.54 | nih.gov |

| Quinazoline Derivative 18 | H1975 | Lung Adenocarcinoma | 3.27 | nih.gov |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in mitosis. Inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs. While research has demonstrated that fluorinated derivatives of the structurally related 2-phenyl-3-hydroxy-4(1H)-quinolinone scaffold can inhibit tubulin polymerization, direct evidence for this mechanism in this compound derivatives was not found in the reviewed literature. nih.govresearchgate.net Studies on these related quinolinones showed that their anticancer activity is associated with their ability to inhibit microtubule formation, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net This suggests a potential, yet unconfirmed, mechanism of action for quinazoline-based compounds that warrants further investigation.

Antimicrobial Efficacy (Antibacterial and Antifungal)

The quinazoline and quinazolinone scaffolds are recognized for their broad-spectrum antimicrobial properties, with various derivatives showing activity against bacteria and fungi. nih.govnih.govresearchgate.net The incorporation of fluorine atoms and other functional groups can significantly influence this activity. nih.govnih.gov

In vitro screening of newly synthesized quinazolinone derivatives has demonstrated variable inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 2-phenyl-3-(arylideneamino) quinazolin-4(3H)-one derivatives showed that the nature of the substituent on the phenyl ring significantly influenced the antibacterial profile. frontiersin.org Generally, Gram-positive bacteria have been found to be more susceptible to many quinazolinone derivatives. nih.govtandfonline.com

Fluorinated quinazolinones have also been investigated as antifungal agents. nih.gov A series of novel quinazolinone-scaffold-containing pyrazole (B372694) carbamide derivatives, including a 5-fluoro-4-oxoquinazolin-3(4H)-yl derivative, were designed and tested for antifungal activity. nih.gov Several of these compounds exhibited potent inhibition of the plant pathogen Rhizoctonia solani. nih.gov Other studies have reported the activity of quinazolinone derivatives against various fungi, including Aspergillus niger and Candida albicans. mdpi.combiomedpharmajournal.org

Table 2: Antimicrobial Spectrum of Selected Quinazolinone Derivatives

| Derivative Class | Target Organism(s) | Type of Activity | Source |

|---|---|---|---|

| Fluorinated quinazolinone-pyrazole hybrids | Rhizoctonia solani | Antifungal | nih.gov |

| 6-Iodo-2-phenylquinazolin-4(3H)-ones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Antibacterial | tandfonline.com |

| 6-Iodo-2-phenylquinazolin-4(3H)-ones | Candida albicans | Antifungal | tandfonline.com |

| Quinazolinone-thiazolidinone hybrids | S. aureus, S. pyogen, E. coli, P. aeruginosa, A. niger, C. albicans | Antibacterial & Antifungal | biomedpharmajournal.org |

| Fluorinated quinazolinones | Gram-positive & Gram-negative bacteria | Antibacterial | nih.gov |

Inhibition of Bacterial Transcription/Translation

The precise mechanisms underlying the antibacterial action of quinazoline derivatives are still under investigation, with evidence pointing towards multiple targets rather than solely the inhibition of transcription or translation. Some studies suggest a mode of action similar to that of fluoroquinolone antibiotics, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govvanderbilt.edu These enzymes are essential for DNA replication, recombination, and repair. The structural similarity between quinazolinones and fluoroquinolones supports this hypothesis. nih.gov

Alternatively, other research on 4(3H)-quinazolinone derivatives has identified a different mechanism. These compounds were found to inhibit Penicillin-Binding Proteins (PBPs), specifically PBP1 and PBP2a in MRSA, which are crucial for the synthesis of the bacterial cell wall. acs.org This mode of action is analogous to that of β-lactam antibiotics. acs.org Therefore, the antibacterial effects of quinazoline derivatives may stem from the disruption of DNA replication or cell wall synthesis, rather than a direct inhibition of the transcription or translation machinery.

Anti-inflammatory and Analgesic Potential

Derivatives of the quinazoline scaffold have demonstrated significant anti-inflammatory and analgesic properties in various preclinical studies. Research indicates that these compounds can effectively mitigate inflammatory responses. For instance, a series of novel 2-phenyl-3-substituted quinazolin-4(3H)-ones showed mild to good analgesic and anti-inflammatory effects, with one of the most active compounds being 2-phenyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl) quinazolin-4(3H)-one. researchgate.net Another study highlighted a 3-(arylideneamino)‐phenylquinazoline-4(3H)-one derivative as a potent anti-inflammatory agent that significantly reduced paw edema in animal models. uludag.edu.tr

The anti-inflammatory action of quinazoline derivatives is largely attributed to their ability to modulate key inflammatory mediators. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). uludag.edu.tr

One of the key mechanisms involved is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. uludag.edu.trnih.gov Certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives, such as compound 8c, have been found to significantly reduce the phosphorylation of IκBα and p65, which are crucial steps in the activation of the NF-κB pathway. nih.gov This inhibition leads to a downstream reduction in the expression of inflammatory proteins like iNOS and COX-2. uludag.edu.trresearchgate.net

Furthermore, some derivatives exhibit inhibitory activity against phosphodiesterase 4B (PDE4B), an enzyme involved in the inflammatory cascade. researchgate.net Inhibition of PDE4 elevates cyclic AMP levels, which in turn suppresses the production of TNF-α and other pro-inflammatory cytokines. nih.gov While direct studies on this compound are specific, related quinoline (B57606) derivatives have shown potent PDE4B inhibition with IC50 values comparable to the established inhibitor, rolipram. researchgate.net A 2-aminodihydroquinazoline compound was also identified as a potent inhibitor of TNFα overproduction. doi.org This modulation of critical inflammatory pathways underscores the therapeutic potential of this chemical class in treating inflammatory diseases.

Table 1: Inhibition of Inflammatory Mediators by Quinazoline and Related Derivatives Below is an interactive table. Click on the headers to sort the data.

| Compound | Target/Assay | Activity (IC50) | Source |

|---|---|---|---|

| Compound f4 (Quinoline derivative) | PDE4B Enzyme | 0.94 ± 0.36 µM | researchgate.net |

| Compound f4 (Quinoline derivative) | TNF-α Production | 23.48 ± 0.46 µM | researchgate.net |

| Compound f4 (Quinoline derivative) | IL-1β Production | 18.98 ± 0.21 µM | researchgate.net |

| Compound 8c (Benzo[h]quinazoline) | NF-κB Pathway | Significant Inhibition | nih.gov |

| 2-aminodihydroquinazoline | TNFα Overproduction | Active at 5 mg/kg (in vivo) | doi.org |

Antioxidant Properties

Quinazoline derivatives are recognized for their antioxidant capabilities. researchgate.netnih.gov Oxidative stress is a key pathological factor in many diseases, and compounds that can scavenge reactive oxygen species (ROS) are of significant therapeutic interest. In one study, a series of novel quinazolin-4-(3H)-ones were synthesized and evaluated for their antioxidant activity using a DPPH radical scavenging assay. The results showed that 6,8-Dibromo-2-phenyl-3-(4-phenylthiazol-2-yl)-quinazolin-4(3H)-one was the most potent scavenger among the tested compounds, indicating that substitutions on the quinazoline core can significantly influence antioxidant potential. researchgate.net Another fluorine-substituted derivative, compound 8c, was also noted to markedly decrease the production of ROS. nih.gov

Antimalarial Activity

The quinazoline scaffold is a promising foundation for the development of new antimalarial agents, particularly in the face of growing resistance to existing drugs like chloroquine. acs.orgnih.gov Research into quinazolinone-2-carboxamide derivatives led to the identification of a potent inhibitor, compound 19f, which demonstrated a 95-fold improvement in potency compared to the initial hit compound. acs.org This derivative was found to be active against laboratory-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org

Table 2: Antimalarial Activity of a Quinazolinone Derivative Below is an interactive table. Click on the headers to sort the data.

| Compound | Target | Activity (IC50) | Source |

|---|---|---|---|

| Compound 19f (Quinazolinone-2-carboxamide) | P. falciparum | Potent (95x hit) | acs.org |

| Compound 21 (Primary amide analogue of 19f) | P. falciparum | 310 nM | acs.org |

Antiviral Properties

Certain quinazolinone compounds have emerged as potent antiviral agents, showing significant activity against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). nih.gov In a key study, several derivatives were tested for their ability to inhibit viral replication. Compound 27 was identified as the most potent, inhibiting ZIKV replication by over 99.9% at a concentration of 3 µM and exhibiting a half-maximal effective concentration (EC50) as low as 86 nM. nih.gov These compounds were effective in various cell types, including human and mosquito cells, suggesting a broad mechanism of action that may involve the inhibition of viral attachment or entry into the host cell. nih.gov

Table 3: Antiviral Activity of Quinazolinone Derivatives against Zika Virus (ZIKV-FLR strain) Below is an interactive table. Click on the headers to sort the data.

| Compound | Cell Line | Activity (EC50) | Source |

|---|---|---|---|

| Compound 22 | Vero | 900 nM | nih.gov |

| Compound 27 | Vero | 180 nM | nih.gov |

| Compound 27 | U87 | 100 nM | nih.gov |

| Compound 47 | Vero | Potent Activity | nih.gov |

Hypoglycemic Activity

While the broader class of nitrogen-containing heterocyclic compounds, such as quinoxalines, has been studied for hypoglycemic effects, specific data on this compound derivatives is less detailed in the available literature. nih.gov However, quinazoline derivatives, in general, have been cited for their potential anti-diabetic properties. researchgate.net Studies on the related quinoxaline (B1680401) scaffold show that derivatives can increase glucose uptake in cells, suggesting a possible mechanism for blood sugar control. nih.gov This indicates a potential area for future investigation for the this compound class.

Inhibition of Drug Resistance Mechanisms (e.g., ABCG2)

A major challenge in cancer chemotherapy is multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2, which pump drugs out of cancer cells. nih.gov Quinazoline derivatives have been identified as potent inhibitors of the ABCG2 transporter. By blocking this efflux pump, these compounds can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. nih.govnih.gov A structure-activity relationship study focused on 2,4-disubstituted quinazolines led to the development of highly potent ABCG2 inhibitors. One compound in this series, compound 31, exhibited an IC50 value of just 55 nM, demonstrating a strong potential to be used in combination therapies to overcome MDR in cancer treatment. nih.gov

Table 4: Inhibition of ABCG2 Transporter by a Quinazoline Derivative Below is an interactive table. Click on the headers to sort the data.

| Compound | Target | Activity (IC50) | Source |

|---|---|---|---|

| Compound 31 (2,4-disubstituted quinazoline) | ABCG2 Transporter | 55 nM | nih.gov |

Future Research Directions and Therapeutic Implications Preclinical Perspective

Development of Novel 8-Fluoro-2-phenylquinazoline Derivatives with Enhanced Potency and Selectivity

The development of novel analogs of this compound with improved biological activity is a primary focus of current research. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities. nih.gov

One notable area of advancement is in the development of selective Aurora A kinase inhibitors. Aurora kinases are key regulators of mitosis, and their overexpression is implicated in various cancers. tandfonline.comnih.gov Research has shown that the this compound core can be effectively utilized to design potent and selective inhibitors of Aurora A. For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent and selective lead compound for Aurora A kinase inhibition. nih.gov

The strategic placement of the fluorine atom on the quinazoline (B50416) ring has been shown to be beneficial for binding to the hinge region of the kinase, while substitutions on the terminal phenyl ring can further modulate activity. nih.gov Specifically, halogen substitution on the phenyl ring has been found to enhance inhibitory activity. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against Aurora A Kinase

| Compound | Substitution on Phenyl Ring | % Inhibition of Aurora A at 10 µM |

| Derivative 1 | H | Moderate |

| Derivative 2 | 3-Br | High |

| Derivative 3 | 4-CH₃ | Low |

This table is based on findings that halogen substitutions enhance activity, while a methyl group shows lower activity. nih.gov

Future efforts will likely focus on exploring a wider range of substitutions at various positions of the quinazoline and phenyl rings to further enhance potency and selectivity. The goal is to develop compounds that can effectively inhibit cancer cell proliferation with minimal off-target effects. nih.gov

Exploration of Combination Therapies in Preclinical Models

The potential of this compound derivatives as part of combination therapies is a significant area of future investigation. The complex and multifactorial nature of cancer often necessitates multi-pronged therapeutic approaches. frontiersin.org

Given that derivatives of this compound have shown potent activity as Aurora kinase inhibitors, combining them with other anticancer agents that target different pathways could lead to synergistic effects and overcome drug resistance. youtube.comaacrjournals.org For example, preclinical models have shown that inhibiting Aurora kinase A can enhance the efficacy of immune checkpoint inhibitors in certain cancers. aacrjournals.org

Furthermore, some quinazolinone derivatives have demonstrated synergistic cytotoxic effects when combined with established chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). mdpi.com This suggests that this compound-based compounds could be explored in combination with a variety of standard-of-care drugs.

Future preclinical studies should focus on identifying the most effective combination partners for this compound derivatives and elucidating the molecular basis for any observed synergy. These studies will be critical in guiding the design of future clinical trials.

Mechanistic Elucidation of Emerging Biological Activities

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound derivatives is essential for their further development. While kinase inhibition is a well-established mechanism for many quinazoline compounds, this scaffold may elicit its anticancer effects through multiple pathways. mdpi.combiomedres.us

For instance, the lead compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been shown to induce cell cycle arrest at the G1 phase and trigger apoptosis in cancer cells. nih.gov The induction of apoptosis, or programmed cell death, is a key mechanism by which many successful anticancer drugs exert their effects. nih.govtandfonline.comscilit.comnih.gov

Other reported mechanisms for quinazoline derivatives include the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of various signaling pathways involved in cell proliferation and survival. mdpi.comnih.gov

Table 2: Potential Anticancer Mechanisms of Quinazoline Derivatives

| Mechanism of Action | Cellular Effect |

| Kinase Inhibition (e.g., Aurora A, EGFR) | Inhibition of cell signaling, proliferation, and survival. nih.govresearchgate.net |

| Induction of Apoptosis | Programmed cell death of cancer cells. nih.govmdpi.com |

| Cell Cycle Arrest | Halting of the cell division cycle. nih.govtandfonline.com |

| Tubulin Polymerization Inhibition | Disruption of microtubule formation and mitosis. mdpi.com |

Future research should employ a range of biochemical and cell-based assays to comprehensively profile the mechanistic landscape of novel this compound derivatives. This will not only provide a rationale for their therapeutic application but also help in identifying biomarkers for patient selection in future clinical studies. nih.gov

Investigation of Pharmacokinetic and Pharmacodynamic Properties in Preclinical Animal Models

The translation of a promising compound from the laboratory to the clinic is heavily dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Therefore, a thorough investigation of these parameters in preclinical animal models is a critical next step for this compound derivatives.

In silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties for quinazoline derivatives can provide initial guidance. ijper.org However, these computational models must be validated through in vivo studies. Preclinical PK studies will determine key parameters such as bioavailability, half-life, and clearance, which are essential for establishing a dosing regimen.

Pharmacodynamic studies will focus on assessing the in vivo target engagement and the downstream biological effects of the compound. For kinase inhibitors, this could involve measuring the phosphorylation status of the target kinase or its substrates in tumor tissues. nih.gov The correlation between drug exposure (PK) and the biological response (PD) is crucial for predicting the therapeutic window and effective dose levels in humans.

While specific in vivo PK/PD data for this compound is not yet widely published, the general class of quinazoline-based kinase inhibitors has been extensively studied, providing a framework for these future investigations. ijper.orgresearchgate.net

Applications in Chemical Biology Probes and Tools

Beyond their therapeutic potential, this compound derivatives hold promise as chemical biology probes for studying complex biological systems. The quinazoline scaffold can be readily modified to incorporate fluorescent tags or other reporter groups, enabling the visualization and tracking of their molecular targets within living cells. rsc.orgrsc.orgnih.govacs.org

For example, quinazoline-based fluorescent probes have been successfully developed for imaging α1-adrenergic receptors. nih.govacs.org This demonstrates the feasibility of adapting the this compound core for similar purposes. A fluorescently labeled derivative could be used to study the subcellular localization, dynamics, and interactions of its target kinase, providing valuable insights into its biological function.

Furthermore, the development of highly potent and selective this compound derivatives can provide valuable tool compounds for dissecting the roles of specific kinases in cellular processes. These chemical probes can be used to pharmacologically inhibit a target of interest with high precision, complementing genetic approaches such as RNA interference or CRISPR-Cas9. nih.gov

Future work in this area could involve the design and synthesis of a toolbox of this compound-based probes with varying properties, such as different fluorescent wavelengths or photo-activatable groups, to enable a wide range of chemical biology experiments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Fluoro-2-phenylquinazoline, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclocondensation of fluorinated anthranilic acid derivatives with benzaldehyde precursors. Key intermediates, such as 2-aminobenzonitrile derivatives, are characterized via -NMR and -NMR to confirm regioselective fluorination. Purity is assessed using HPLC with a C18 column (methanol/water mobile phase, 1.0 mL/min flow rate) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS in positive ion mode).

- X-ray Crystallography : Resolve crystal structure to confirm fluorine substitution at the 8-position.

- FT-IR : Identify quinazoline ring vibrations (e.g., C=N stretch at ~1600 cm) .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

- Methodological Answer : Use cell-based assays targeting kinases or receptors linked to quinazoline activity:

- Enzyme Inhibition : Measure IC values against tyrosine kinases (e.g., EGFR) via fluorescence polarization.

- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Employ Design of Experiments (DoE):

- Variables : Catalyst loading (e.g., Pd/C), temperature (80–120°C), and solvent polarity (DMF vs. toluene).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. Validate with triplicate runs to ensure reproducibility .

Q. What computational strategies elucidate the mechanism of this compound’s bioactivity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR). Pair with MD simulations (GROMACS) to analyze ligand-protein stability over 100 ns trajectories. Validate predictions with mutagenesis studies .

Q. How should researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Conduct meta-analysis of existing studies, focusing on:

- Experimental Variables : Compare cell lines (e.g., HeLa vs. HEK293), assay protocols (e.g., ATP concentration in kinase assays).

- Statistical Heterogeneity : Use Cochran’s Q test to assess variability. Address outliers via sensitivity analysis .

Methodological and Data Analysis Questions

Q. What statistical tools are critical for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Fit data to sigmoidal curves using nonlinear regression (GraphPad Prism). Calculate Hill slopes to assess cooperativity. Report 95% confidence intervals for EC values and use ANOVA for cross-condition comparisons .

Q. How can researchers ensure reproducibility in fluorinated quinazoline synthesis?

- Methodological Answer : Document all parameters (e.g., inert atmosphere purity, reagent lot numbers). Use QC/QA protocols:

- Batch Testing : Analyze three independent synthetic batches via HPLC (<2% impurity threshold).

- Interlab Validation : Share protocols with collaborating labs for cross-verification .

Safety and Compliance Considerations

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.